tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate
Description
tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8-9,14H,4-7,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
WRQQIKPBBQQUFZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H](CCN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and carboxylic acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Functionalization: The amino and hydroxy groups are introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines and alcohols.
Substitution: Substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Functionalized azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Protein Modification: It can be used in the modification of proteins to study their functions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl 3-aminoazetidine-1-carboxylate
- tert-butyl 3-(methylamino)azetidine-1-carboxylate
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine ring and tert-butyl group, they differ in the functional groups attached to the ring.
- Biological Activity: The presence of different functional groups can lead to variations in biological activity and specificity.
- Synthetic Routes: The synthetic routes for these compounds may vary, leading to differences in yield and purity.
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